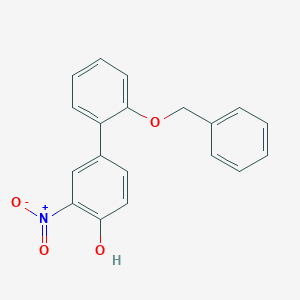
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is an organic compound that has a wide range of applications in scientific research. It is a yellowish-brown solid that is soluble in organic solvents, such as chloroform, ether, and acetone. 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is commonly used in organic synthesis, as a catalyst for the formation of cyclic compounds, and as a reagent for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic materials.
Mécanisme D'action
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is based on its ability to act as an electron-withdrawing group. The nitro group of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is able to donate electrons to the adjacent carbon atoms, thus making them more electrophilic. This increased electrophilicity allows 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% to react with nucleophiles, such as amines, alcohols, and thiols, and form stable adducts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% are largely unknown. It is important to note that 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not approved for human consumption, and should not be used as a drug or supplement.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in laboratory experiments is its availability and low cost. It is also relatively stable, and can be stored for long periods of time without significant degradation. On the other hand, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not very soluble in water, and therefore may not be suitable for some applications. Additionally, it is important to note that 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care.
Orientations Futures
Given the wide range of applications of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%, there are many potential future directions for research. These include further investigation into the biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%, as well as the development of new and improved synthesis methods. Additionally, further research into the use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% as a catalyst for the formation of cyclic compounds could lead to the development of new and more efficient synthesis methods. Finally, further research into the use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% as a reagent for the synthesis of a variety of organic compounds could lead to the development of new and more efficient synthesis methods.
Méthodes De Synthèse
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can be synthesized by the reaction of 4-(3-N,N-dimethylsulfamoylphenyl)-2-nitrobenzaldehyde with sodium nitrite in acetic acid. The reaction proceeds in two steps. First, the aldehyde reacts with sodium nitrite in acetic acid to form a diazonium salt. This salt then undergoes an intramolecular cyclization to form 4-(3-N,N-dimethylsulfamoylphenyl)-2-nitrophenol, 95%.
Applications De Recherche Scientifique
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a catalyst for the formation of cyclic compounds, and as a reagent for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic materials. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been used as a model compound for studying the reactivity of nitro compounds with various nucleophiles.
Propriétés
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)12-5-3-4-10(8-12)11-6-7-14(17)13(9-11)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHONBYXUPVAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)











